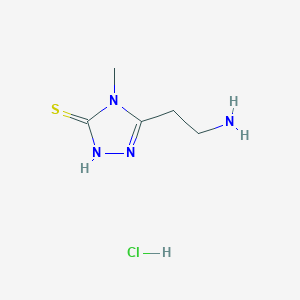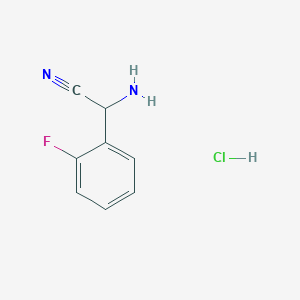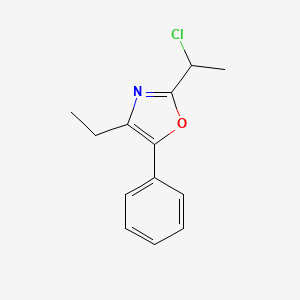
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
概要
説明
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group at the second position, an ethyl group at the fourth position, and a phenyl group at the fifth position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chloroethylamine hydrochloride and ethyl phenylglyoxylate in the presence of a base such as sodium hydride can lead to the formation of the desired oxazole compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products may include 2-(1-aminoethyl)-4-ethyl-5-phenyl-1,3-oxazole or 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole.
Electrophilic Aromatic Substitution: Products may include brominated or nitrated derivatives of the compound.
Oxidation and Reduction: Products may include oxidized or reduced forms of the oxazole ring or the substituents.
科学的研究の応用
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.
類似化合物との比較
Similar Compounds
2-(1-Chloroethyl)-4-methyl-5-phenyl-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group at the fourth position.
2-(1-Chloroethyl)-4-ethyl-5-(4-methylphenyl)-1,3-oxazole: Similar structure but with a methyl group on the phenyl ring.
2-(1-Bromoethyl)-4-ethyl-5-phenyl-1,3-oxazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the chloroethyl group allows for unique nucleophilic substitution reactions, while the ethyl and phenyl groups contribute to its overall stability and potential biological activity.
特性
IUPAC Name |
2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-3-11-12(10-7-5-4-6-8-10)16-13(15-11)9(2)14/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHDCMASAZJOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=N1)C(C)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


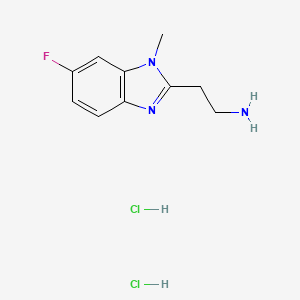
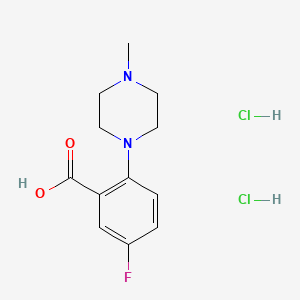
![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)
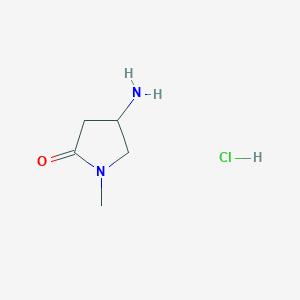
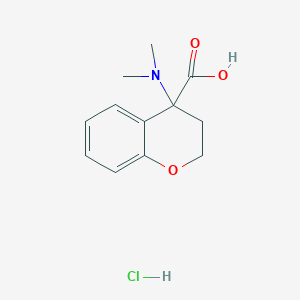
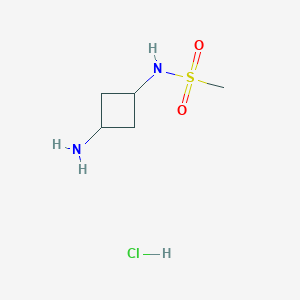
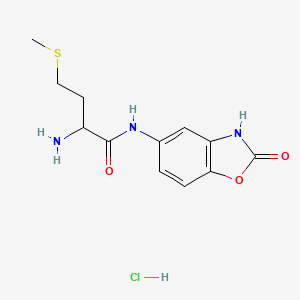
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)
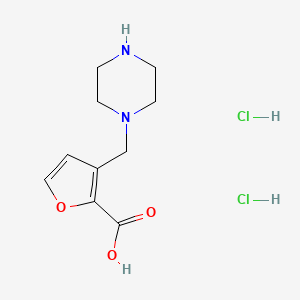
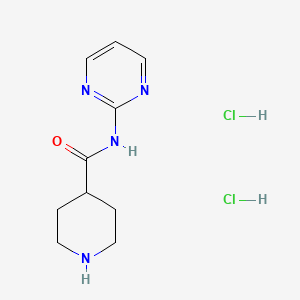
![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)
